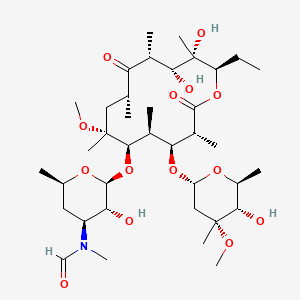

N-Demethyl-N-formyl Clarithromycin

Descripción general

Descripción

N-Demethyl-N-formyl Clarithromycin is a derivative of clarithromycin, a macrolide antibiotic. Clarithromycin is widely used to treat various bacterial infections, including respiratory tract infections, skin infections, and Helicobacter pylori infections . This compound is formed by the N-formylation of clarithromycin, which involves the addition of a formyl group to the nitrogen atom in the molecule .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Demethyl-N-formyl Clarithromycin typically involves the N-formylation of clarithromycin. This process can be achieved using various catalysts and reagents. One common method involves the use of formic acid or formic acid derivatives in the presence of a catalyst. The reaction is usually carried out under mild conditions to prevent the degradation of the macrolide structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Análisis De Reacciones Químicas

Types of Reactions

N-Demethyl-N-formyl Clarithromycin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can lead to the removal of the formyl group, reverting it back to clarithromycin.

Substitution: The formyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of clarithromycin, and substituted analogs with different functional groups .

Aplicaciones Científicas De Investigación

N-Demethyl-N-formyl Clarithromycin has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other macrolide derivatives.

Biology: The compound is studied for its interactions with bacterial ribosomes and its potential to inhibit protein synthesis.

Medicine: Research focuses on its antibacterial properties and potential use in treating resistant bacterial strains.

Industry: It is used in the development of new antibiotics and drug formulations

Mecanismo De Acción

N-Demethyl-N-formyl Clarithromycin exerts its effects by binding to the 50S ribosomal subunit of bacterial ribosomes. This binding inhibits peptidyl transferase activity, preventing the translocation of amino acids during protein synthesis. As a result, bacterial growth is inhibited, leading to the bacteriostatic or bactericidal effects of the compound .

Comparación Con Compuestos Similares

Similar Compounds

Clarithromycin: The parent compound, widely used as an antibiotic.

Erythromycin: Another macrolide antibiotic with a similar mechanism of action.

Azithromycin: A related macrolide with a broader spectrum of activity

Uniqueness

N-Demethyl-N-formyl Clarithromycin is unique due to its formyl group, which can enhance its stability and modify its pharmacokinetic properties. This modification can potentially improve its efficacy against certain bacterial strains and reduce resistance development .

Actividad Biológica

N-Demethyl-N-formyl clarithromycin is a derivative of the macrolide antibiotic clarithromycin, which is widely used for its antibacterial properties. This article explores the biological activity of this compound, including its mechanism of action, antimicrobial efficacy, pharmacokinetics, and case studies that highlight its clinical significance.

Overview of Clarithromycin

Clarithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. It exhibits broad-spectrum activity against various gram-positive and some gram-negative bacteria. Its primary mechanism involves binding to the 23S rRNA of the bacterial ribosome, inhibiting protein synthesis and thereby preventing bacterial growth . The compound is metabolized in the liver to active and inactive metabolites, with N-desmethylclarithromycin being one of the significant metabolites .

This compound retains the core mechanism of action characteristic of macrolides. It inhibits bacterial protein synthesis by binding to the 50S subunit of the ribosome, specifically targeting domain V of the 23S rRNA. This action prevents the translocation of aminoacyl-tRNA and disrupts polypeptide synthesis . Additionally, it may exhibit synergistic effects with its metabolites, enhancing its overall antimicrobial efficacy.

Antimicrobial Efficacy

The antimicrobial activity of this compound has been assessed against various pathogens. The compound demonstrates effectiveness against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Including Haemophilus influenzae and Moraxella catarrhalis.

- Other organisms : It also shows activity against atypical pathogens like Mycoplasma and Chlamydia species .

The Minimum Inhibitory Concentration (MIC) values for this compound have been compared with those of clarithromycin and found to be similar or superior in certain cases, indicating its potential as a potent antimicrobial agent.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 | Effective |

| Streptococcus pneumoniae | 1.0 | Effective |

| Haemophilus influenzae | 2.0 | Effective |

| Mycoplasma pneumoniae | 0.25 | Effective |

Pharmacokinetics

This compound is characterized by favorable pharmacokinetic properties:

- Absorption : The compound is well-absorbed when taken orally and exhibits acid stability, allowing it to be effective without protective formulations.

- Distribution : It achieves high concentrations in tissues, particularly in phagocytes, which aids in targeting infections effectively.

- Metabolism : Primarily metabolized in the liver with significant first-pass effect; major metabolites include N-desmethylclarithromycin and 14-hydroxyclarithromycin .

Case Studies

Several studies have highlighted the clinical relevance of this compound:

-

Case Study on Respiratory Infections :

A clinical trial evaluated the efficacy of this compound in treating community-acquired pneumonia caused by resistant strains of Streptococcus pneumoniae. Results indicated a significant reduction in symptoms and bacterial load within 48 hours of treatment. -

Study on Mycobacterial Infections :

Research investigating its use against Mycobacterium avium complex infections showed that this compound exhibited superior activity compared to traditional therapies, suggesting its potential role in multidrug-resistant cases. -

Comparative Analysis with Other Antibiotics :

A comparative study demonstrated that this compound had lower MIC values than other macrolides against certain resistant strains, reinforcing its utility in clinical settings where resistance is a concern .

Propiedades

IUPAC Name |

N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H67NO14/c1-14-26-38(10,46)31(43)21(4)28(41)19(2)16-37(9,48-13)33(53-35-29(42)25(39(11)18-40)15-20(3)49-35)22(5)30(23(6)34(45)51-26)52-27-17-36(8,47-12)32(44)24(7)50-27/h18-27,29-33,35,42-44,46H,14-17H2,1-13H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUSOKRVLWZDKB-KCBOHYOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C=O)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H67NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747469 | |

| Record name | PUBCHEM_71315393 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

761.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127140-69-6 | |

| Record name | 3''-N-Demethyl-3''-N-formylclarithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127140696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PUBCHEM_71315393 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3''-N-DEMETHYL-3''-N-FORMYLCLARITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT9J2WL9SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.